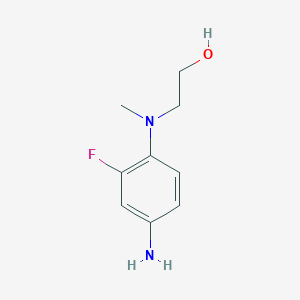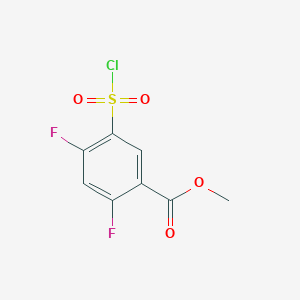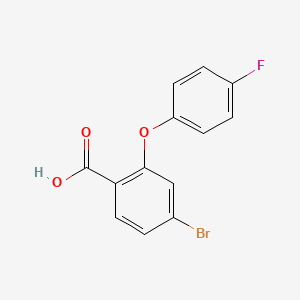
4-Brom-2-(4-Fluorphenoxy)benzoesäure
Übersicht
Beschreibung
4-Bromo-2-(4-fluorophenoxy)benzoic acid is a chemical compound characterized by a bromine atom and a fluorophenoxy group attached to a benzoic acid core
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4-fluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
Target of Action
It is often used in the synthesis of pharmaceutically significant products .
Mode of Action
It is known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Biochemical Pathways
It is used in the synthesis of biaryl intermediates, which may influence various biochemical pathways depending on the specific intermediate .
Result of Action
As a chemical used in the synthesis of biaryl intermediates, its effects would likely depend on the specific intermediate and its subsequent interactions .
Action Environment
Like many chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(4-fluorophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This compound interacts with enzymes such as d-Amino acid oxidase, which is involved in the oxidative deamination of d-amino acids . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that can be further utilized in biochemical pathways.
Cellular Effects
The effects of 4-Bromo-2-(4-fluorophenoxy)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, 4-Bromo-2-(4-fluorophenoxy)benzoic acid can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Bromo-2-(4-fluorophenoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-2-(4-fluorophenoxy)benzoic acid in laboratory settings are crucial for its effective use in research. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that 4-Bromo-2-(4-fluorophenoxy)benzoic acid can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways
Dosage Effects in Animal Models
In animal models, the effects of 4-Bromo-2-(4-fluorophenoxy)benzoic acid vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 4-Bromo-2-(4-fluorophenoxy)benzoic acid.
Metabolic Pathways
4-Bromo-2-(4-fluorophenoxy)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential interactions with other biochemical entities.
Transport and Distribution
The transport and distribution of 4-Bromo-2-(4-fluorophenoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-Bromo-2-(4-fluorophenoxy)benzoic acid exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-fluorophenoxy)benzoic acid typically involves the following steps:
Bromination: The starting material, 4-fluorophenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-fluorophenol.
Esterification: The brominated compound is then esterified with an appropriate carboxylic acid derivative to form the benzoic acid derivative.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the fluorophenoxy group to the benzoic acid core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can introduce different substituents at the bromine or fluorophenoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorophenol: Similar structure but lacks the benzoic acid group.
4-Bromo-2-methylphenol: Similar structure with a methyl group instead of the fluorophenoxy group.
4-Bromo-2-chlorophenol: Similar structure with a chlorine atom instead of the fluorine atom.
Uniqueness: 4-Bromo-2-(4-fluorophenoxy)benzoic acid is unique due to its combination of bromine and fluorophenoxy groups attached to the benzoic acid core. This combination provides distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-bromo-2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJUXHEYRHPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


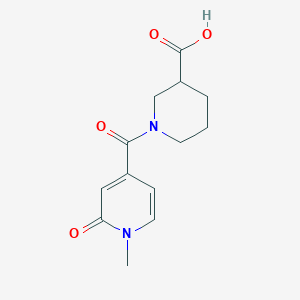

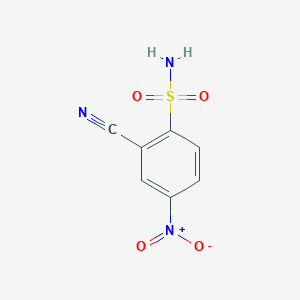
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
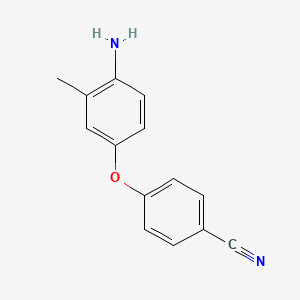
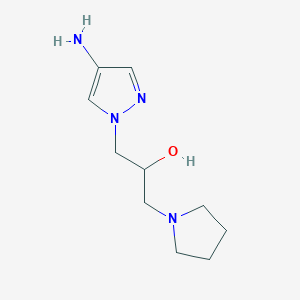
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

